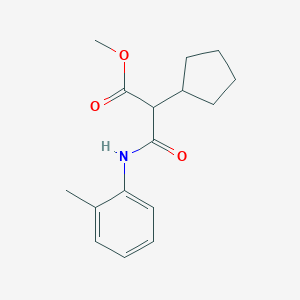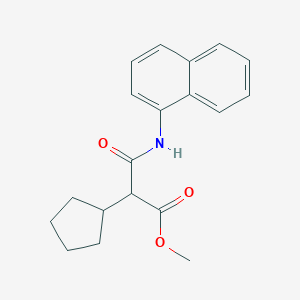
4-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-(4-methoxyphenoxy)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-(4-methoxyphenoxy)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-(4-methoxyphenoxy)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a Staudinger reaction, which involves the reaction of an imine with a ketene.
Introduction of Substituents: The phenyl and methoxy groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases or acids as catalysts.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For controlled synthesis and high yield.
Continuous Flow Reactors: For large-scale production with consistent quality.
Optimization of Reaction Conditions: Including temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-(4-methoxyphenoxy)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The azetidinone ring can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Strong
特性
分子式 |
C26H27NO5 |
|---|---|
分子量 |
433.5g/mol |
IUPAC名 |
4-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-(4-methoxyphenoxy)azetidin-2-one |
InChI |
InChI=1S/C26H27NO5/c1-16-6-7-17(2)21(14-16)27-24(18-8-13-22(30-4)23(15-18)31-5)25(26(27)28)32-20-11-9-19(29-3)10-12-20/h6-15,24-25H,1-5H3 |
InChIキー |
XUJZOPWPXQIPOU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(C(C2=O)OC3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC |
正規SMILES |
CC1=CC(=C(C=C1)C)N2C(C(C2=O)OC3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-oxo-2H-chromen-4-yl)amino]benzenesulfonamide](/img/structure/B379040.png)
![3-amino-4-(2-furyl)-N-(2-methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B379041.png)
![2-[2-(2-furyl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]-1-(2-thienyl)ethanone](/img/structure/B379042.png)
![1-(3,4-dimethoxyphenyl)-2-[2-(2-furyl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]ethanone](/img/structure/B379044.png)
![1-phenyl-2-(2-phenyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B379045.png)
![1-(4-methylphenyl)-2-(2-phenyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B379046.png)
![1-(4-bromophenyl)-2-(2-phenyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B379047.png)

![Diethyl [anilino(phenyl)methyl]malonate](/img/structure/B379053.png)

![Diethyl 2-[(3-bromoanilino)(phenyl)methyl]malonate](/img/structure/B379055.png)
![2-[(N-benzylglycyl)amino]-N-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B379056.png)
![6-tert-butyl-N-(2,4-dimethylphenyl)-2-({[(3-pyridinylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B379058.png)
![N-(4-bromophenyl)-6-tert-butyl-2-({[(3-pyridinylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B379063.png)
